N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
Description
This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a propanamide linker and a 3,4-dimethoxyphenylmethyl substituent. The core pyrazolo-pyrazine scaffold is fused with a 4-oxo group and a 4-isopropylphenyl moiety at position 2. The 3,4-dimethoxyphenyl group may enhance solubility and influence binding interactions due to its electron-donating methoxy substituents, while the isopropylphenyl moiety likely contributes to lipophilicity and steric bulk .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4/c1-18(2)20-6-8-21(9-7-20)22-16-23-27(33)30(13-14-31(23)29-22)12-11-26(32)28-17-19-5-10-24(34-3)25(15-19)35-4/h5-10,13-15,18,22-23,29H,11-12,16-17H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMMSICVECBYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Dimethoxyphenyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Pyrazolo[1,5-a]pyrazin moiety : Known for its pharmacological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | |
| Compound B | A549 | 26.0 | |
| N-(1-{1-[4-nitrophen]-3-phenyl}-1H-pyrazol-4-yl) | Hep-2 | 0.74 mg/mL |
These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
Anti-inflammatory Activity
The pyrazolo derivatives have also been evaluated for their anti-inflammatory properties. In a study comparing various compounds, those with similar structural features exhibited significant inhibition of inflammatory markers:
| Compound | Inhibition (%) | Standard Drug (Ibuprofen) |
|---|---|---|
| Compound C | 70.7% | 86.4% |
This indicates that this compound may be effective in treating inflammatory diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and inflammation.
- Interaction with Cellular Targets : The presence of the dimethoxyphenyl group may enhance binding affinity to specific receptors or enzymes.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
Case Studies
A notable case study involved the screening of a drug library where a derivative of this compound was identified as having potent anticancer activity against multicellular spheroids. This model is more representative of in vivo conditions compared to traditional monolayer cultures.
Example Case Study:
In a study published by Walid Fayad et al., a novel anticancer compound was identified through screening that exhibited significant growth inhibition in multicellular spheroids derived from human cancer cells. The compound demonstrated an IC50 value significantly lower than conventional chemotherapeutics, indicating its potential as a lead candidate for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrazolo-pyrazine and pyrazolo-pyrimidine derivatives. Below is a comparative analysis with structurally related compounds from the evidence:
Physicochemical and Bioactive Differences
Lipophilicity :
- The target compound’s isopropylphenyl group increases logP compared to the trifluoromethylphenyl analogue (CF₃ is polar but lipophilic) .
- The chromene-sulfonamide hybrid (from ) has lower logP due to the sulfonamide group.
Solubility :
- Methoxy groups in the target compound enhance aqueous solubility relative to tert-butyl or trifluoromethyl substituents .
- Carboxylic acid derivatives (e.g., ) exhibit higher solubility in polar solvents.
Bioactivity: Pyrazolo-pyrimidine cores (e.g., ) are associated with kinase inhibition (e.g., JAK2, EGFR) . Pyrazolo-pyrazines (target compound) may target adenosine receptors or phosphodiesterases, though further studies are needed .
Contradictions and Limitations
- lists propanamide derivatives as pesticides (e.g., propanil), conflicting with the pharmaceutical focus of other compounds. This highlights the dual agrochemical/medicinal applicability of propanamide scaffolds .
- Synthetic yields for pyrazolo-pyrazines (e.g., 60% in ) are comparable to pyrazolo-pyrimidines but lower than benzofuran-thiophene derivatives (80–90%) .
Research Findings and Trends
- Electron-Deficient Cores : Pyrazolo-pyrazines/pyrimidines exhibit strong electrophilic character at the 4-oxo position, enabling nucleophilic attacks (e.g., amidation in ) .
- Noncovalent Interactions: The 3,4-dimethoxyphenyl group in the target compound may engage in CH/π or van der Waals interactions, as predicted by electron localization function (ELF) analysis .
- Thermal Stability : Pyrazolo-pyrazines generally decompose above 200°C, whereas pyrazolones () melt at lower temperatures (126–127°C) .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves multi-step pathways, including cyclization of pyrazolo-pyrazine precursors and subsequent functionalization. Key steps require:
- Temperature control : 60–100°C for cyclization to avoid side reactions (e.g., decomposition of intermediates) .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, ethanol) enhance reaction efficiency, while non-polar solvents improve purity during crystallization .
- Catalysts : Triethylamine or sodium hydride aids in amide bond formation and deprotonation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 3,4-dimethoxyphenyl and isopropylphenyl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- HPLC : Reverse-phase C18 columns assess purity (>98%) under gradient elution (acetonitrile/water) .
Q. What are the primary biological targets or mechanisms of action under investigation?
Preliminary studies suggest interactions with:
- Kinase enzymes : Inhibition of JAK2 or PI3K isoforms via competitive binding to ATP pockets .
- GPCRs : Modulation of serotonin or adrenergic receptors due to structural similarity to known ligands .
- Anti-inflammatory pathways : Downregulation of NF-κB or COX-2 in macrophage models .
Advanced Research Questions
Q. How can conflicting in vitro and in vivo efficacy data be systematically addressed?
Discrepancies often arise from:
- Metabolic instability : Use hepatic microsome assays to identify vulnerable sites (e.g., ester hydrolysis) and modify substituents (e.g., replace methoxy with trifluoromethyl) .
- Bioavailability limitations : Employ lipid-based nanoformulations or prodrug strategies (e.g., ester-to-acid conversion) to enhance solubility .
- Species-specific metabolism : Cross-validate data using humanized mouse models or 3D organoids .
Q. What strategies mitigate off-target effects during pharmacological profiling?
- Selectivity screening : Test against panels of 100+ kinases or GPCRs to identify promiscuous binding .
- Structure-activity relationship (SAR) studies : Modify the pyrazolo-pyrazine core (e.g., replace isopropylphenyl with cyclopropyl) to enhance target specificity .
- Proteome-wide profiling : Use thermal shift assays or chemical proteomics to detect unintended interactions .
Q. What computational approaches predict binding affinity and selectivity?
- Molecular docking : AutoDock Vina or Glide models interactions with kinase ATP-binding pockets (e.g., docking scores ≤ -9.0 kcal/mol indicate high affinity) .
- Molecular dynamics (MD) simulations : AMBER or GROMACS assess binding stability (RMSD < 2.0 Å over 100 ns trajectories) .
- Free energy perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., methoxy vs. ethoxy groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
